4-Methoxy-2-(trifluoromethyl)aniline hydrochloride
Overview
Description
4-Methoxy-2-(trifluoromethyl)aniline hydrochloride is a useful research compound. Its molecular formula is C8H9ClF3NO and its molecular weight is 227.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways in Rats
Kanamori et al. (2002) studied the in vivo metabolism of psychoactive phenethylamines in rats, revealing insights into the metabolic pathways for substances structurally related to 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride. This research contributes to the understanding of how such compounds are processed in biological systems (Kanamori et al., 2002).
Photochemical Behavior in Solvents
Yang et al. (2004) investigated the photochemical behavior of trans-4-(N-arylamino)stilbene in various solvents, providing insights into the photochemical properties of compounds with substituents similar to 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride. This research offers a perspective on how different substituents can impact photochemical reactions, which is relevant for the understanding of the behavior of 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride in various environments (Yang et al., 2004).
Radioligand for PET Imaging
Matarrese et al. (1997) synthesized a compound for potential use as a radioligand in positron emission tomography (PET) imaging. This study indicates the potential application of structurally similar compounds to 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride in medical imaging, particularly in the study of serotonin uptake sites in the brain (Matarrese et al., 1997).
Synthesis from Vanillin
Li Yong-xin (2012) described the synthesis of 4-Hydroxy-3-methoxy benzylamine hydrochloride from vanillin. This work is relevant for understanding the chemical synthesis routes that could potentially be applied to the production of 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride (Li Yong-xin, 2012).
Synthesis of Related Compounds
Other studies, such as those by Melnicky et al. (1995) and Mallikarjunaswamy et al. (2017), explore the synthesis of chemically related compounds, offering further insights into the chemical properties and potential applications of 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride in various scientific fields (Melnicky et al., 1995), (Mallikarjunaswamy et al., 2017).
Properties
IUPAC Name |
4-methoxy-2-(trifluoromethyl)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-13-5-2-3-7(12)6(4-5)8(9,10)11;/h2-4H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORFTHQHDDZQDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.